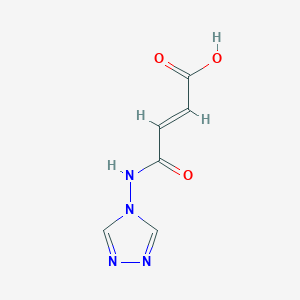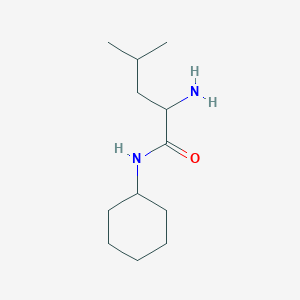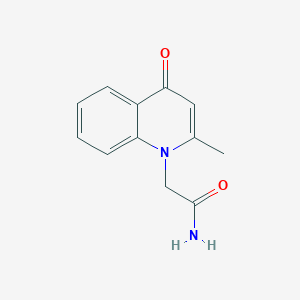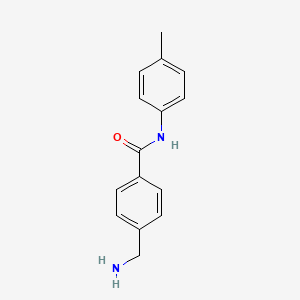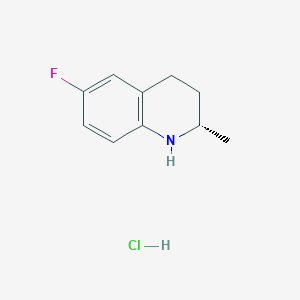
(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-trifluoromethyl-benzyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-trifluoromethyl-benzyl)-amine” is a compound with a complex structure, combining both benzyl and trifluoromethoxy moieties. Let’s break it down:
Benzyl Group: The benzyl group (C₆H₅CH₂-) is a common substituent in organic chemistry, often found in aromatic compounds.
Trifluoromethoxy Group: The trifluoromethoxy group (OCF₃) consists of a methoxy (OCH₃) group with three fluorine atoms replacing the hydrogen atoms.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One possible synthetic route includes the following:
Introduction of Trifluoromethoxy Group:
Industrial Production Methods:: While industrial-scale production methods may vary, researchers typically optimize the synthetic route for efficiency, yield, and safety.
Chemical Reactions Analysis
Reactivity::
- The trifluoromethoxy group is strongly electron-withdrawing, making the compound reactive.
- It can undergo various reactions, including nucleophilic substitutions, oxidations, and reductions.
- Lithium-based reagents (e.g., n-BuLi) are often used for lithiation next to the OCF₃ substituent.
- Halogens (e.g., Br₂, Cl₂) can be used for halogenation reactions.
- The major products depend on the specific reaction conditions. For instance, nucleophilic substitution by fluoride can yield different products.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may serve as a potential drug candidate due to its unique structure and reactivity.
Chemical Biology: Researchers explore its interactions with biological targets.
Industry: It could be used as a building block for more complex molecules.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
Remember that this compound’s properties and applications are still being explored, and further research will enhance our understanding
Properties
Molecular Formula |
C18H17F6NO |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
1-phenyl-3-(trifluoromethoxy)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C18H17F6NO/c19-17(20,21)15-8-4-7-14(9-15)11-25-16(12-26-18(22,23)24)10-13-5-2-1-3-6-13/h1-9,16,25H,10-12H2 |
InChI Key |
CEGVNJRFFJJRTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(F)(F)F)NCC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,13-Dimethyl-17-(6-methylheptan-2-yl)-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114381.png)

![2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine](/img/structure/B12114399.png)
![N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride](/img/structure/B12114412.png)


